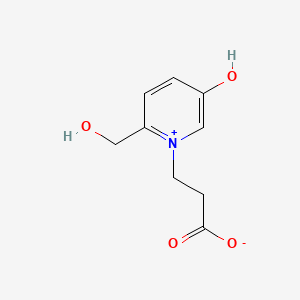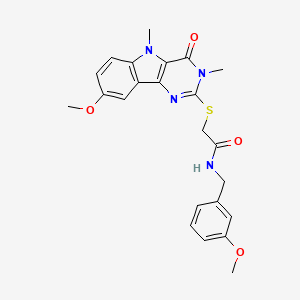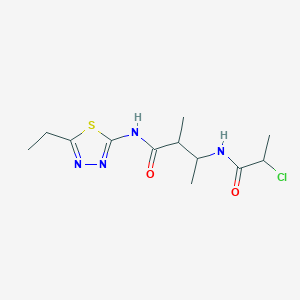
3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide, also known as CTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTB belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mechanism Of Action
The exact mechanism of action of 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, differentiation, and apoptosis. 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and play a key role in cancer cell invasion and metastasis. 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical And Physiological Effects
3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, inhibiting angiogenesis, and enhancing the immune response. 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that cleave proteins and trigger cell death. 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), a protein that promotes the growth of new blood vessels. 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide has also been shown to enhance the activity of natural killer cells, which are immune cells that play a key role in the immune response against cancer cells and viral infections.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide for lab experiments is its high potency and selectivity, which allows for the study of its effects at low concentrations. 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide is also stable under a wide range of experimental conditions, which makes it suitable for various assays and experiments. However, one of the limitations of 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide also has limited stability in biological fluids, which can affect its pharmacokinetics and bioavailability.
Future Directions
There are several future directions for research on 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide, including the development of more potent and selective derivatives, the study of its effects on other diseases and conditions, and the optimization of its pharmacokinetics and bioavailability. One potential direction is the development of 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide derivatives that can cross the blood-brain barrier and have neuroprotective effects in neurodegenerative diseases, such as Parkinson's and Huntington's disease. Another potential direction is the study of 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide in combination with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy and reduce side effects. Finally, the optimization of 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide's pharmacokinetics and bioavailability could lead to the development of more effective and safe therapeutic agents for various diseases and conditions.
Synthesis Methods
The synthesis of 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 3-(2-chloropropanoyl)amino-2-methylbutyric acid in the presence of a coupling agent, such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC), in an organic solvent, such as dichloromethane. The reaction mixture is then purified by column chromatography to obtain the pure 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide compound.
Scientific Research Applications
3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide has been shown to have neuroprotective effects, as well as improving cognitive function in animal models of Alzheimer's disease. In oncology, 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide has been shown to inhibit the growth of cancer cells, particularly in breast and lung cancer, by inducing apoptosis and inhibiting angiogenesis. In immunology, 3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide has been shown to modulate the immune response by reducing inflammation and enhancing the activity of natural killer cells.
properties
IUPAC Name |
3-(2-chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O2S/c1-5-9-16-17-12(20-9)15-10(18)6(2)8(4)14-11(19)7(3)13/h6-8H,5H2,1-4H3,(H,14,19)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJLUBGXDPAGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)C(C)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloropropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2778575.png)
![2-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2778578.png)
![1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B2778579.png)
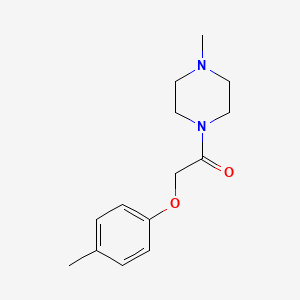
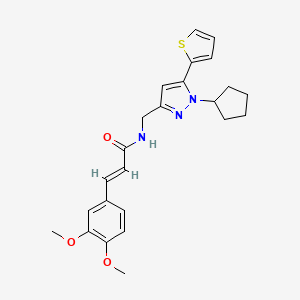
![(1s,3s)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)adamantane-1-carboxamide](/img/structure/B2778583.png)
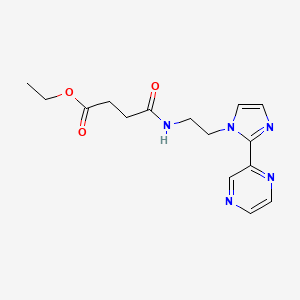
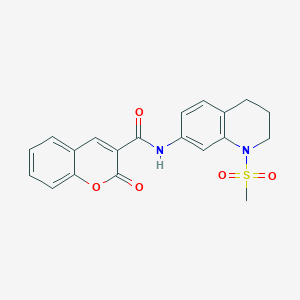
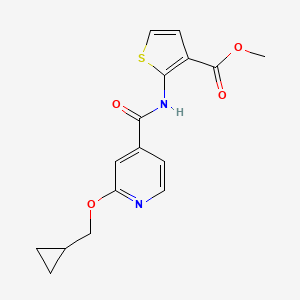
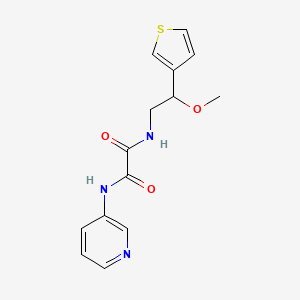
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2778593.png)
![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2778594.png)
